3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(2)15-8-6-7-14(11-15)20(25)21-12-19(24)17-13-23(3)18-10-5-4-9-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLXVVAVPDCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with the indole derivative.
Formation of the Benzamide Core: The final step involves the coupling of the hydroxyethyl-indole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides and indole derivatives.
Scientific Research Applications
3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound may enhance solubility and π-stacking interactions compared to chloro (electron-withdrawing) or methyl (neutral) substituents .
Heterocyclic Modifications
The indole moiety is critical for receptor recognition. Replacing it with other heterocycles alters activity:
Key Observations :
- Indole vs. Benzimidazole : Indole’s aromaticity and hydrogen-bonding capacity (N-H) may favor receptor interactions, whereas benzimidazole’s rigidity (as in ) could stabilize DNA binding .
- Triazole Integration : Triazole-containing analogs () leverage click chemistry for modular synthesis but lack indole’s inherent bioactivity .
Key Observations :
- Coupling Reagents : The target compound likely employs carbodiimides (e.g., EDC) for amide bond formation, similar to .
- Side Chain Introduction: Ethanolamine side chains (e.g., ) require protection/deprotection strategies for hydroxyl groups .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Signatures
- IR Spectroscopy :
- NMR: Dimethylamino protons in the target compound would resonate at δ ~2.8–3.2 ppm (singlet), whereas chloro substituents () lack proton signals .
Solubility and Lipophilicity
Biological Activity
3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, often referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group, a hydroxyethyl moiety, and an indole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.
Molecular Formula: C15H20N2O2
Molecular Weight: 260.34 g/mol
CAS Number: 883549-77-7
The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study identified several small molecule inhibitors against Mycobacteria, suggesting that derivatives of indole may possess unique mechanisms of action against intracellular pathogens .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 5 µg/mL | Inhibition of cell wall synthesis |
| Compound B | Mycobacterium avium complex | 10 µg/mL | Disruption of metabolic pathways |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The resazurin reduction assay is commonly used to assess cell viability after treatment with various concentrations of the compound. Results from these studies indicated that while some derivatives exhibited antimicrobial activity, they also showed varying levels of cytotoxicity depending on the concentration used .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, compounds within this structural class have been shown to inhibit bacterial enzymes such as dihydrofolate reductase and other pathways critical for bacterial survival .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives in treating infections caused by resistant strains of bacteria. One notable study demonstrated the efficacy of an indole derivative in combination with standard antibiotics, resulting in enhanced bacterial clearance in macrophage models .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide?
A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to form the benzamide bond. For example, Method B in details the reaction of a hydroxy-naphthalenyl intermediate with 3,5-dinitrobenzoic acid, followed by purification via crystallization (methanol-hexane-water). Key considerations include:
- Reaction time (72 hours at room temperature for optimal yield).
- Solvent selection (acetonitrile:water for solubility and reactivity balance).
- Purification via column chromatography or crystallization to isolate the product .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Standard analytical techniques include:
- 1H/13C NMR : Confirm the presence of dimethylamino protons (~2.8–3.2 ppm) and indole aromatic signals (6.5–8.0 ppm) .
- IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- Mass spectrometry (GC-MS or LC-MS) : Verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening may focus on:
- Kinase inhibition assays : Given structural similarities to indole-based kinase inhibitors (e.g., notes isoindole derivatives with antitumor potential).
- Antimicrobial studies : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict target binding interactions for this compound?
Molecular docking (e.g., AutoDock Vina) can simulate interactions with proteins like kinases or GPCRs. Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17) and optimize hydrogen bonding.
- Ligand parameterization : Assign charges and torsional flexibility using tools like Open Babel.
- Docking validation : Compare results with known inhibitors (e.g., used similar methods for isoindole derivatives) .
Q. What experimental strategies resolve contradictions in observed vs. predicted bioactivity data?
- Dose-response curves : Confirm IC₅₀ values across multiple assays to rule out false positives .
- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity .
- SAR studies : Modify substituents (e.g., dimethylamino or indole groups) to isolate pharmacophores (see for benzodiazepine analogs) .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. protic solvents ( highlights pH and temperature control).
- Catalyst selection : Tertiary amines (e.g., DMAP) can accelerate coupling reactions .
- Real-time monitoring : Use TLC or inline IR to track reaction progress and halt at completion .
Q. What advanced spectroscopic techniques elucidate its solid-state structure and polymorphism?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition in ) .
- DSC/TGA : Analyze thermal stability and polymorph transitions .
- Solid-state NMR : Characterize amorphous vs. crystalline forms .
Q. How do substituents (dimethylamino, indole) influence its pharmacokinetic properties?
- LogP calculations : Predict lipophilicity using software like ChemAxon (indole’s hydrophobicity vs. dimethylamino’s polarity) .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation .
- Permeability studies : Use Caco-2 cell monolayers to model intestinal absorption .
Methodological Notes
- Structural analogs : Cross-referenced indole/benzamide derivatives (e.g., ) to infer reactivity and bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
